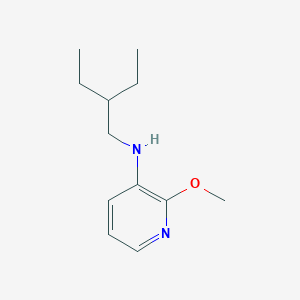

N-(2-ethylbutyl)-2-methoxypyridin-3-amine

Description

N-(2-Ethylbutyl)-2-methoxypyridin-3-amine is a pyridine derivative featuring a methoxy group at position 2 and an amine substituent at position 3 of the pyridine ring. The alkyl chain (2-ethylbutyl) attached to the amine group distinguishes it from other aminopyridine analogs. The 2-ethylbutyl substituent may influence steric and electronic properties, affecting solubility, reactivity, and biological interactions compared to shorter or branched alkyl chains.

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

N-(2-ethylbutyl)-2-methoxypyridin-3-amine |

InChI |

InChI=1S/C12H20N2O/c1-4-10(5-2)9-14-11-7-6-8-13-12(11)15-3/h6-8,10,14H,4-5,9H2,1-3H3 |

InChI Key |

CQXONLZZLKCQLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CNC1=C(N=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Methoxypyridin-3-amine with 2-Ethylbutyl Halides or Amines

The most direct and commonly reported method for synthesizing N-(2-ethylbutyl)-2-methoxypyridin-3-amine is through the alkylation of 2-methoxypyridin-3-amine or its derivatives with 2-ethylbutyl electrophiles or nucleophiles.

-

- 2-Methoxypyridin-3-amine (the pyridine core with methoxy and amine substituents)

- 2-Ethylbutyl halides (e.g., bromide or chloride) or 2-ethylbutylamine

-

- The alkylation typically occurs under basic conditions to deprotonate the amine and facilitate nucleophilic substitution.

- Solvents such as methanol, ethanol, or polar aprotic solvents (e.g., dimethylformamide) are used.

- Temperature control is crucial, usually maintained between ambient to moderate heating (25–60 °C) to optimize yield and minimize side reactions.

- Molar ratios of reagents are carefully adjusted, often with a slight excess of alkylating agent to drive the reaction to completion.

-

- The nucleophilic amine attacks the electrophilic alkyl halide carbon, displacing the halide and forming the N-alkylated product.

- Alternatively, reductive amination can be employed if starting from aldehydes and amines.

This method is favored for its straightforwardness and relatively high yields, producing this compound with good purity after purification steps such as crystallization or chromatography.

Methoxylation of 2-Amino-3-Nitropyridine Derivatives Followed by Reduction and Alkylation

Another synthetic route involves multi-step preparation starting from chlorinated nitropyridine precursors, which are methoxylated and reduced to amino derivatives before alkylation.

Step 1: Methoxylation

- 2-Amino-3-nitro-6-chloropyridine is reacted with sodium methoxide in methanol at 10–60 °C (preferably 25–30 °C).

- The molar ratio of sodium methoxide is maintained between 1.0 and 1.5 moles per mole of substrate.

- After reaction completion, the mixture is quenched with water at 10–40 °C.

- The product, 2-amino-3-nitro-6-methoxypyridine, is isolated by filtration or extraction.

Step 2: Reduction

- The nitro group is reduced to an amino group using metallic reducing agents such as stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid at 25–80 °C (preferably 35–40 °C).

- The resulting 2,3-diamino-6-methoxypyridine dihydrochloride is collected by filtration.

Step 3: Neutralization and Alkylation

- The dihydrochloride salt is neutralized with aqueous ammonia or other bases at 10–30 °C to precipitate the free base.

- Subsequent alkylation with 2-ethylbutyl halides or via reductive amination introduces the 2-ethylbutyl group on the nitrogen atom.

This approach is advantageous when starting from readily available chlorinated pyridine intermediates and allows for structural modifications at various stages.

Reductive Amination Approaches

Reductive amination is a versatile method for preparing N-alkylated amines, including this compound.

-

- The pyridin-3-amine derivative is reacted with 2-ethylbutanal under acidic or neutral conditions to form an imine intermediate.

- The imine is then reduced using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

- This method allows for selective N-alkylation without over-alkylation or side reactions.

-

- High selectivity and mild conditions.

- Suitable for sensitive functional groups.

- Can be adapted to various alkyl groups.

Though specific literature on reductive amination for this exact compound is limited, analogous procedures are well-established in preparing N-alkyl amino pyridine derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | 2-Methoxypyridin-3-amine + 2-ethylbutyl halide | Basic medium, 25–60 °C, polar solvents | Simple, high yield | Possible side reactions, over-alkylation |

| Methoxylation + Reduction + Alkylation | 2-Amino-3-nitro-6-chloropyridine → methoxylation → reduction → alkylation | Sodium methoxide in methanol, SnCl2/HCl reduction, neutralization, alkylation | Allows intermediate modification | Multi-step, longer synthesis time |

| Reductive Amination | 2-Methoxypyridin-3-amine + 2-ethylbutanal | Acidic/neutral, NaBH3CN or catalytic hydrogenation | Mild conditions, selective | Requires aldehyde, reducing agent |

Research Findings and Optimization Notes

- The molar ratio of sodium methoxide in methoxylation is critical; 1.05 moles per mole substrate yields optimal conversion.

- Temperature control during methoxylation (25–30 °C) and reduction (35–40 °C) improves purity and yield.

- Neutralization of dihydrochloride salts at pH 7–8 and around 15 °C ensures efficient precipitation of free amine.

- Alkylation reactions benefit from using slight excess of alkylating agent and controlled reaction times to minimize by-products.

- Purification by filtration or extraction at ambient temperature is preferred for isolating intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylbutyl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-ethylbutyl)-2-methoxypyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylbutyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

- Lipophilicity : Longer alkyl chains (e.g., 2-ethylbutyl) may increase lipophilicity, enhancing membrane permeability in pharmacological contexts, as seen in analogs like octadecane derivatives .

Bioactivity of Methoxypyridinamine Derivatives

Table 2: Antimicrobial Activity of Selected Analogs

- Antimicrobial Potential: While this compound lacks direct antimicrobial data, the presence of a methoxypyridinamine scaffold in Schiff base ligands (e.g., MPM) correlates with activity against Gram-positive and Gram-negative bacteria .

- Role of Metal Coordination : Metal complexes of methoxypyridinamine derivatives often exhibit enhanced bioactivity compared to free ligands, as seen in Co(II) and Cu(II) complexes of MPM .

Biological Activity

N-(2-ethylbutyl)-2-methoxypyridin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{17}N_{1}O_{1}, with a molecular weight of approximately 209.29 g/mol. The structure includes a pyridine ring substituted with a methoxy group and an amine group, contributing to its hydrophobic characteristics, which are crucial for biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms involve binding to bacterial enzymes, thereby disrupting metabolic pathways essential for bacterial survival.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have demonstrated significant antiproliferative activity against several cancer cell lines, with IC50 values ranging from 10 to 50 µM, indicating its potential as a therapeutic agent in oncology. The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

This compound interacts with various biological targets , including enzymes and receptors. These interactions can alter enzymatic activity and receptor signaling, leading to changes in cellular responses. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify these binding interactions, revealing a strong affinity for specific targets involved in inflammatory and cancer pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(tert-butyl)-2-methoxypyridin-3-amine | Contains a tert-butyl group instead of 2-ethylbutyl | Potentially different solubility and reactivity |

| N-Isopropyl-2-methoxypyridin-3-amine | Has an isopropyl group | May exhibit different biological activity profiles |

| 2-Methoxy-N-(4-methylphenyl)pyridin-3-amine | Contains a methylphenyl substituent | Different electronic properties affecting reactivity |

This table illustrates how variations in substituents on the pyridine ring can significantly influence chemical behavior and biological activity.

Study on Anticancer Activity

In a recent study focusing on the anticancer effects of this compound, researchers evaluated its efficacy against human cancer cell lines. The findings indicated that the compound induced apoptosis in treated cells, primarily through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment protocols .

Evaluation in Inflammatory Disease Models

Another study investigated the compound's efficacy in models of inflammatory bowel disease (IBD). When administered at doses of 1 mg/kg, this compound significantly reduced inflammation markers and improved recovery metrics such as colon weight recovery by up to 79% . This highlights its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for N-(2-ethylbutyl)-2-methoxypyridin-3-amine, and how do reaction conditions influence yield?

Answer: The compound is synthesized via multi-step organic reactions. Key steps include:

- Nucleophilic substitution : Introduction of the 2-ethylbutyl group to the pyridine ring via alkylation or coupling reactions, often using catalysts like palladium (e.g., Buchwald-Hartwig amination) .

- Methoxy group incorporation : Methoxylation at the pyridine C2 position using methoxide sources (e.g., NaOMe) under reflux in polar aprotic solvents like DMF .

- Purification : Column chromatography (hexanes/EtOAC with additives like Et₃N) or recrystallization to isolate the product .

Q. Critical Variables :

- Catalysts : Palladium-based catalysts enhance coupling efficiency but require inert atmospheres .

- Solvents : Polar aprotic solvents (DMF, toluene) stabilize intermediates but may require post-reaction neutralization .

- Temperature : Controlled heating (80–120°C) balances reaction rate and side-product formation .

Q. How is this compound characterized structurally and functionally?

Answer:

Q. What safety protocols are recommended for handling this compound?

Answer:

- Lab PPE : Gloves, goggles, and fume hoods required due to potential irritancy (similar to pyridine derivatives) .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Answer:

- DFT calculations : Optimize geometry and calculate global reactivity descriptors (e.g., electrophilicity index) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Screen against bacterial proteins (e.g., E. coli DNA gyrase) to identify binding affinities and hydrogen-bonding interactions .

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s properties?

Answer:

Q. Methodological Note :

Q. How can contradictions in reported synthetic yields or analytical data be resolved?

Answer:

Q. What role does this compound play in supramolecular chemistry or material science?

Answer:

Q. Synthetic Example :

Q. Key Takeaways

- Synthesis : Multi-step, catalyst-dependent routes yield 47–75% efficiency.

- Characterization : NMR/IR/X-ray provide structural clarity; DFT/docking predict bioactivity.

- Applications : Antimicrobial agents, coordination chemistry, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.